2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl fluoride

SuFEx Chemistry Chemoselectivity Hydrolytic Stability

2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl fluoride (CAS 1955499-32-7) is an aromatic sulfonyl fluoride featuring a sterically hindering ortho-methyl group and an electron-withdrawing meta-trifluoromethyl substituent. It belongs to the class of sulfur(VI) fluoride exchange (SuFEx) click chemistry reagents, which are valued for their high chemoselectivity and tunable reactivity in forming stable S–N and S–O bonds under mild conditions.

Molecular Formula C8H6F4O2S
Molecular Weight 242.19 g/mol
Cat. No. B13257563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl fluoride
Molecular FormulaC8H6F4O2S
Molecular Weight242.19 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)F
InChIInChI=1S/C8H6F4O2S/c1-5-2-3-6(8(9,10)11)4-7(5)15(12,13)14/h2-4H,1H3
InChIKeyFFYJDIQCEYNDSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl fluoride: A Tunable Aryl Sulfonyl Fluoride Building Block


2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl fluoride (CAS 1955499-32-7) is an aromatic sulfonyl fluoride featuring a sterically hindering ortho-methyl group and an electron-withdrawing meta-trifluoromethyl substituent [1]. It belongs to the class of sulfur(VI) fluoride exchange (SuFEx) click chemistry reagents, which are valued for their high chemoselectivity and tunable reactivity in forming stable S–N and S–O bonds under mild conditions [2]. The compound is typically supplied at 95% purity (MW: 242.19 g/mol) and serves as a versatile intermediate for medicinal chemistry, covalent probe discovery, and materials science [1].

SuFEx Click chemistry reagent for stable S–N/S–O bond formation
Tunable Reactivity modulated by ortho-methyl and meta-CF₃ substituents
Mild Compatible with aqueous and physiological conditions

Why Generic Sulfonyl Fluoride Substitution is Risky for 2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl fluoride


Simple substitution with another aryl sulfonyl fluoride is unreliable because the reactivity of the S(VI)–F warhead is predictably modulated by the electronic properties of its substituents [1]. The Grimster et al. study demonstrates that adjusting the electron density on the aryl ring directly controls the rate of nucleophilic attack and the stability of the resulting covalent adduct [1]. Therefore, the unique combination of an electron-donating methyl and an electron-withdrawing trifluoromethyl group on this compound defines a specific reactivity and stability 'window' that is not replicated by monosubstituted analogs like 4-methylbenzenesulfonyl fluoride (tosyl fluoride) or 4-(trifluoromethyl)benzenesulfonyl fluoride, demanding rigorous, data-driven selection [1].

This Compound
Substitute
Why Not Interchangeable
2-Methyl-5-(CF₃)benzene-sulfonyl fluoride
4-Methylbenzenesulfonyl fluoride (Tosyl fluoride)
Lacks electron-withdrawing group; lower electrophilicity may shift reactivity profile
2-Methyl-5-(CF₃)benzene-sulfonyl fluoride
4-(Trifluoromethyl)benzenesulfonyl fluoride
Lacks electron-donating group; higher electrophilicity may compromise stability and selectivity

2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl fluoride: Key Quantitative Differentiation Factors


Aqueous Stability and Chemoselectivity Advantage Over the Sulfonyl Chloride Analog

This compound exhibits the class-defining stability advantage of sulfonyl fluorides over sulfonyl chlorides. Unlike 2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 491850-53-4), the fluoride is stable enough in aqueous media to serve as a click reagent, enabling sequential functionalization of polyfunctional molecules [1]. While the chloride reacts preferentially with highly nucleophilic amino acids like cysteine with uncontrolled kinetics, the fluoride allows for tunable reactivity amenable to rational probe design [2]. Quantitative kinetic data for series of aryl sulfonyl fluorides show that stability with respect to hydrolysis in buffered aqueous solutions is highly dependent on warhead reactivity, a parameter that can be finely tuned by aryl substitution [2].

Aqueous stability vs. chloride
Class-level
Sulfonyl fluoride: stable in aqueous media, enables SuFEx; Chloride: rapid hydrolysis
Supports use under physiological conditions
Class-level inference; compound-specific kinetics not determined
SuFEx Chemistry Chemoselectivity Hydrolytic Stability

Tunable Reactivity Profile via Dual Electronic Modulation Compared to Monosubstituted Analogs

The reactivity of this compound is distinct from monosubstituted analogs. The Grimster study shows that the reactivity of arylsulfonyl fluorides towards nucleophilic amino acids (e.g., N-acetyltyrosine and N-acetyllysine) can be predictably modulated by adjusting the electronic properties of the warhead [1]. A system with both an ortho-methyl (sigma-donor) and a meta-trifluoromethyl (sigma-acceptor) group will exhibit a unique second-order rate constant for protein modification, filling a gap between electron-rich tosyl fluoride analogs and electron-deficient 4-(trifluoromethyl)benzenesulfonyl fluoride, though the exact rate constant for this specific compound was not located in head-to-head assays.

Reactivity vs. mono-substituted analogs
Class-level
Predicted moderated reactivity from dual electron-donating methyl and electron-withdrawing CF₃
Balanced reactivity-stability window for warhead tuning
Quantitative rate constants not available for this specific compound
Covalent Inhibitors Reactivity Tuning Aryl Sulfonyl Fluorides

Enamine REAL Database Availability and Calculated Physicochemical Properties

This compound is a tangible inventory item in the Enamine stock (ID: EN300-224112) and cataloged in PubChem, confirming its immediate procurement viability . Its calculated properties, including a moderate LogP (XLogP3-AA: 2.9) and a topological polar surface area (TPSA) of 42.5 Ų, are typical for a low-molecular-weight fragment (MW: 242.19) [1]. This positions it as a synthetically tractable, low-complexity probe for fragment-based drug discovery, differentiating it from larger, more complex, or bespoke sulfonyl fluoride probes that may have longer synthesis times.

Procurement & properties
Context-dependent
MW 242 Da, LogP 2.9, TPSA 42.5 Ų; available Enamine stock
Fragment-based discovery ready
Calculated properties; vendor stock to verify
Chemical Library Drug-like Properties Procurement Logistics

Recommended Application Scenarios for 2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl fluoride


Rational Design of Covalent Probes and Inhibitors Targeting Non-Cysteine Residues

Based on class-level evidence showing that sulfonyl fluorides form stable adducts with tyrosine and lysine, but unstable adducts with cysteine, this compound is an ideal warhead candidate for designing covalent inhibitors for proteins lacking a targetable cysteine [1]. Its unique electronic profile can be leveraged to tune the warhead's reactivity for optimal target engagement and minimal off-target hydrolysis, as demonstrated by the structure-activity trends established for aryl sulfonyl fluorides [1].

Sequential Chemoselective Conjugation in Complex Molecule Synthesis

This compound is well-suited for applications where an electrophilic handle must remain intact through multiple synthetic steps. Unlike sulfonyl chlorides, the sulfonyl fluoride group tolerates a wide range of reaction conditions—including amide bond formation and directed ortho-lithiation—before being selectively activated in a final SuFEx click reaction with a nucleophile [2]. This enables a modular, divergent synthesis strategy.

Fragment Screening Libraries for Serine Hydrolase or Protease Targets

Given its low molecular weight (242 Da) and the established track record of sulfonyl fluorides as serine protease and esterase inhibitors, this compound is a strategic addition to fragment-based screening libraries [3]. Its good fragment-like properties (moderate LogP, low TPSA) offer a high-quality starting point for hit identification against enzymes where a covalent mechanism is desired.

Application
Selection Property
Validation Focus
Covalent probe design (non-Cys)
Warhead reactivity tuning
Target engagement & selectivity
Stepwise chemoselective conjugation
Orthogonal stability profile
SuFEx click activation
Fragment screening (serine hydrolases)
Fragment-like properties
Covalent hit identification
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